![molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5](/img/structure/B1167896.png)
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one
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Overview
Description
“6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one” is a heterocyclic compound . It’s a derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives was presented through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Chemical Reactions Analysis
The cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile leads to the formation of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives .Scientific Research Applications
Synthesis of New Derivatives
The compound 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be used in the synthesis of new derivatives. The bromination of this compound results in the substitution in the aliphatic ring. The reaction of this product with different N-nucleophiles gives new derivatives of the starting compound .
Inhibitor Films for Steel Alloy Corrosion
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which can be synthesized from 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, have been found to be applicable as inhibitor films for steel alloy corrosion . These compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .
Organic Light Emitting Diodes (OLEDs)
1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can be used in the construction of OLEDs. These structures of the donor-acceptor-donor (D-A-D) type have been used for the preparation of D-A-D luminophores .
Organic Solar Cells (OSCs)
These compounds have potential applications in the design of small organic molecules containing donor (D) and acceptor (A) fragments due to their possible application in various electronic devices, such as organic solar cells (OSCs) .
Organic Field Effect Transistors (OFETs)
1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can also be used in n-type organic field effect transistors (OFETs) .
Luminescent Materials
These compounds can be used in the construction of luminescent materials emitting in the visible and infrared regions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPJLWOBZZOAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one |
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